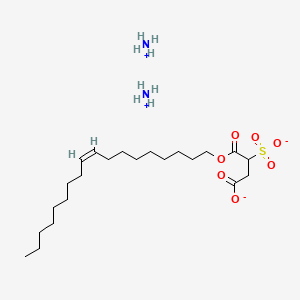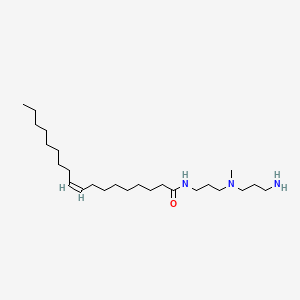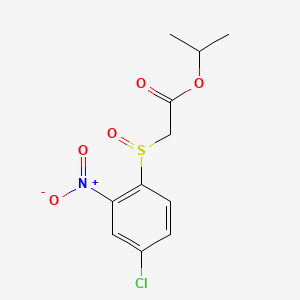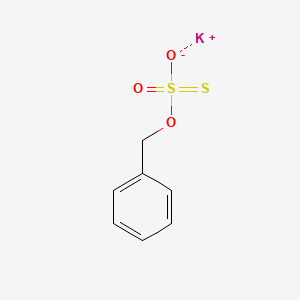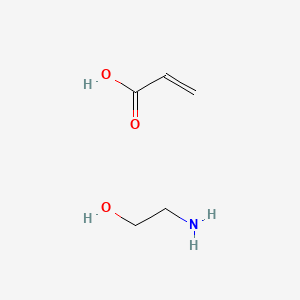
Einecs 251-377-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 251-377-5, also known as 2,4,6-trimethylphenol, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). It is an aromatic compound with the molecular formula C9H12O. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4,6-trimethylphenol can be synthesized through several methods. One common method involves the alkylation of phenol with methanol in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, 2,4,6-trimethylphenol is produced on a large scale using similar alkylation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient production with minimal by-products. The reaction conditions are optimized to achieve high throughput and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted aromatic compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,4,6-trimethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as an antioxidant and its role in drug development.
Industry: It is used in the production of resins, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-trimethylphenol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Its molecular structure allows it to interact with enzymes and other proteins, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-dimethylphenol
- 2,6-dimethylphenol
- 3,5-dimethylphenol
Comparison
Compared to these similar compounds, 2,4,6-trimethylphenol exhibits unique properties due to the presence of three methyl groups on the aromatic ring. This structural difference affects its reactivity, solubility, and overall chemical behavior, making it distinct in its applications and effectiveness in various reactions.
Conclusion
2,4,6-trimethylphenol (Einecs 251-377-5) is a versatile compound with significant importance in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable substance in various fields, from chemistry and biology to medicine and industry.
Propriétés
Numéro CAS |
33090-06-1 |
|---|---|
Formule moléculaire |
C3H4O2.C2H7NO C5H11NO3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
2-aminoethanol;prop-2-enoic acid |
InChI |
InChI=1S/C3H4O2.C2H7NO/c1-2-3(4)5;3-1-2-4/h2H,1H2,(H,4,5);4H,1-3H2 |
Clé InChI |
LCLMOJQKUBRPIM-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)O.C(CO)N |
Numéros CAS associés |
73102-08-6 33090-06-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



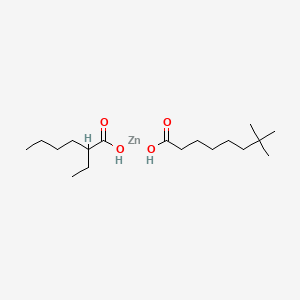
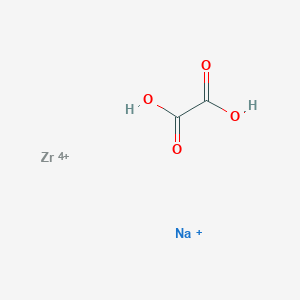
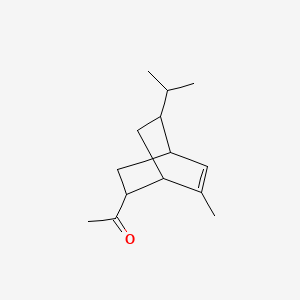
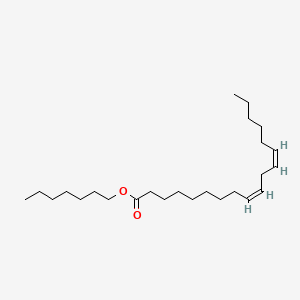
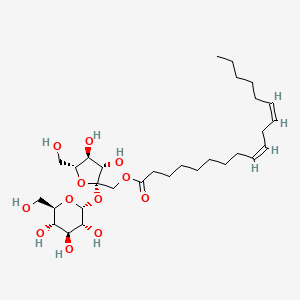
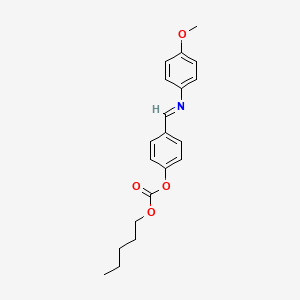
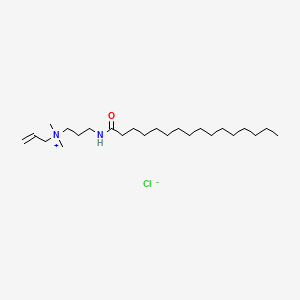
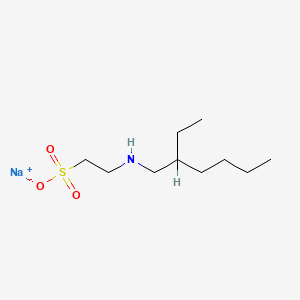
![2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid](/img/structure/B12667834.png)
